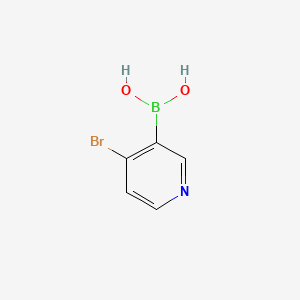

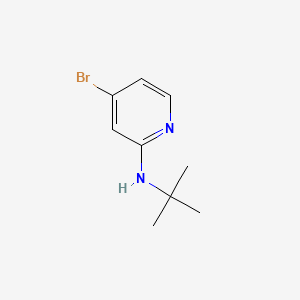

4-Bromopyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

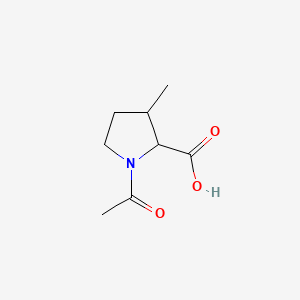

4-Bromopyridine-3-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It has an average mass of 201.814 Da and a mono-isotopic mass of 200.959671 Da .

Physical And Chemical Properties Analysis

4-Bromopyridine-3-boronic acid has a density of 1.8±0.1 g/cm3, a boiling point of 369.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.0±3.0 kJ/mol and a flash point of 177.2±30.7 °C . It has a molar refractivity of 38.8±0.4 cm3, a polar surface area of 53 Å2, and a molar volume of 113.1±5.0 cm3 .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Boronic acids, including derivatives like 4-bromopyridine-3-boronic acid, are crucial in the synthesis of biologically active compounds. They serve as key intermediates in Suzuki cross-coupling reactions, a method widely employed for constructing carbon-carbon bonds in the preparation of pharmaceuticals and agrochemicals. This reaction mechanism is fundamental for the development of new drugs and the synthesis of complex organic molecules (Das et al., 2003; Sopková-de Oliveira Santos et al., 2003).

Development of Sensing Materials

The unique chemical properties of boronic acids, including 4-bromopyridine-3-boronic acid derivatives, are exploited in the creation of glucose sensing materials. These materials operate at physiological pH, making them suitable for monitoring glucose levels in bodily fluids. Such advancements highlight the compound's potential in healthcare applications, particularly for managing diabetes (Das et al., 2003).

Luminescent Materials and Photonics

4-Bromopyridine-3-boronic acid finds application in the synthesis of luminescent materials, especially in organic electronics and photonics. By facilitating the Suzuki cross-coupling reactions, it contributes to the development of compounds with enhanced emission properties. These materials are critical for creating efficient light-emitting diodes (LEDs), sensors, and other photonic devices. The versatility of boronic acids in cross-coupling reactions enables the construction of complex organic frameworks with desired photophysical properties (Arm & Williams, 2005; Leslie et al., 2004).

Analytical and Diagnostic Tools

The boronic acid moiety, integral to 4-bromopyridine-3-boronic acid, is also utilized in developing analytical and diagnostic tools. Its ability to form reversible covalent bonds with diols underlies the design of fluorescent probes and sensors for detecting carbohydrates and other bioanalytes. This application is particularly relevant in biomedical research and diagnostics, where selective and sensitive detection of biological markers is crucial (Axthelm et al., 2015).

Propiedades

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUZDNRPMTXMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680958 |

Source

|

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyridine-3-boronic acid | |

CAS RN |

1256355-39-1 |

Source

|

| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)